molecular formula C20H27NO4 B1450879 Hexyl 7-(Diethylamino)coumarin-3-carboxylate CAS No. 851963-03-6

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Cat. No.: B1450879
CAS No.: 851963-03-6
M. Wt: 345.4 g/mol
InChI Key: TYEFUKSNTLMNBV-UHFFFAOYSA-N
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Description

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly noted for its fluorescent properties, making it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves the esterification of 7-(Diethylamino)coumarin-3-carboxylic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Hexyl 7-(Diethylamino)coumarin-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluorescent Dye Applications

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily utilized as a fluorescent dye due to its strong light absorption and emission characteristics. These properties make it valuable in:

  • Biochemical Assays : It serves as a marker in various biological assays, facilitating the study of cellular processes by enabling visualization through fluorescence microscopy.
  • Fluorescence Resonance Energy Transfer (FRET) : This technique is used to study interactions between biomolecules, providing insights into cellular dynamics and molecular interactions .

Biological Applications

Research indicates that this compound possesses biological activity, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, such as colon adenocarcinoma and breast carcinoma cells. Specific analogs have demonstrated significant inhibition rates at certain concentrations .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological molecules:

  • Protein Binding : The compound may interact with proteins or nucleic acids, which can elucidate its potential therapeutic roles or mechanisms of action.
  • Mechanistic Insights : Techniques like fluorescence spectroscopy are employed to understand how this compound alters enzyme activity or cellular functions .

Case Studies

  • Antibrowning Agent in Food Preservation :
    • A study identified this compound as an effective inhibitor of polyphenol oxidase (PPO), which is responsible for browning in fruits and vegetables. It demonstrated competitive inhibition with an IC50 value of 0.275 mM, suggesting its potential application in food preservation .
  • Cancer Research :
    • Research involving various coumarin derivatives indicated that specific alkyl substitutions could significantly enhance anticancer activity. This compound was part of a study that evaluated cell proliferation inhibition across different cancer cell lines, showing promising results in reducing growth rates at specific concentrations .

Mechanism of Action

The mechanism of action of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include:

Biological Activity

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (HDC) is a synthetic compound belonging to the coumarin family, notable for its unique structure and significant biological activities. This article provides an in-depth analysis of its biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

  • Molecular Formula : C20H27NO4
  • Molecular Weight : 345.44 g/mol
  • CAS Number : 851963-03-6

HDC is characterized by a diethylamino group that enhances its solubility and fluorescence, making it suitable for various applications in biochemistry and analytical chemistry.

Antimicrobial Properties

Research indicates that HDC exhibits antimicrobial activity, particularly against certain bacteria. A study highlighted that derivatives of 7-(Diethylamino)coumarin-3-carboxylic acid (DCCA), related to HDC, effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes .

Anticancer Effects

HDC has shown promising results in cancer research. It selectively interferes with lactate transport in tumor cells by inhibiting MCT1 and MCT4 transporters. This action is crucial in the tumor microenvironment, where lactate accumulation can promote cancer cell survival and proliferation. In vitro studies demonstrated that HDC delayed the growth of various cancer cell lines, including cervical (SiHa), colorectal (HCT116), and breast (MCF-7) tumors .

The biological activity of HDC can be attributed to its structural features, which allow it to interact with specific biological targets. Techniques such as fluorescence resonance energy transfer (FRET) are employed to study these interactions, providing insights into cellular dynamics. The binding affinity of HDC to proteins or nucleic acids has been a focal point of research, indicating potential therapeutic roles.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC20H27NO4Enhanced solubility and fluorescence due to diethylamino group
7-Diethylaminocoumarin-3-carboxylic acidC16H19NO4Exhibits lactate transport inhibition in tumors
CoumarinC9H6O2Basic structure; less fluorescent
7-Amino-CoumarinC10H9NO2Different reactivity due to amino group

HDC stands out among coumarins due to its enhanced solubility and fluorescence, making it particularly useful in biochemical applications compared to simpler derivatives.

Case Studies

  • Inhibition of Lactate Transport : A study on DCCA revealed an IC50 value of 0.86 µM for lactate uptake inhibition in tumor cells expressing MCT transporters. This study confirmed the potential of HDC as a therapeutic agent in cancer treatment by delaying tumor relapse after chemotherapy .
  • Antibrowning Agent : Another investigation highlighted the effectiveness of DCCA as an antibrowning agent in food preservation, demonstrating its ability to inhibit polyphenol oxidase (PPO) activity with an IC50 value of 0.275 mM. This application underscores the versatility of HDC beyond traditional therapeutic uses .

Properties

IUPAC Name

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFUKSNTLMNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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